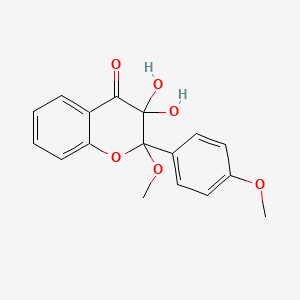![molecular formula C17H24N2O5S B12809361 2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate](/img/structure/B12809361.png)
2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sinapine thiocyanate is a naturally occurring alkaloid found predominantly in the seeds of cruciferous plants such as mustard and rapeseed. It is a choline ester of sinapic acid and is known for its various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sinapine thiocyanate can be synthesized through a proline-mediated Knoevenagel-Doebner condensation in ethanol. This process involves bio-based syringaldehyde, Meldrum’s acid, and choline chloride, offering a sustainable alternative to existing low-yield pathways . The reaction conditions typically include the use of ethanol as a solvent and proline as a catalyst, resulting in a 52% overall yield .
Industrial Production Methods
Industrial production of sinapine thiocyanate often involves the extraction from defatted mustard seed meal using ethanol in a Soxhlet apparatus . This method ensures the efficient extraction of sinapine thiocyanate along with other phenolic compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Sinapine thiocyanate undergoes various chemical reactions, including oxidation, reduction, and substitution. It functions as an antioxidant by scavenging superoxide anion radicals .
Common Reagents and Conditions
Common reagents used in the reactions involving sinapine thiocyanate include ethanol, proline, and Meldrum’s acid . The conditions often involve moderate temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of sinapine thiocyanate include sinapic acid derivatives and other phenolic compounds .
Wissenschaftliche Forschungsanwendungen
Sinapine thiocyanate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of sinapine thiocyanate involves several molecular targets and pathways:
Anti-inflammatory: It inhibits the activation of the NLRP3 inflammasome, reducing inflammation and protecting vascular endothelial function.
Anti-cancer: It up-regulates growth arrest and DNA damage-inducible alpha, inhibiting the proliferation and mobility of cancer cells.
Antioxidant: It scavenges superoxide anion radicals, protecting cells from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sinapic acid: A phenolic acid found in various plants, known for its antioxidant properties.
Sinapoyl glucose: A sinapic acid derivative found in canola and rapeseed, exhibiting antioxidant activity.
Canolol: A decarboxylated form of sinapic acid, known for its potent antioxidant properties.
Uniqueness
Sinapine thiocyanate is unique due to its combination of antioxidant, anti-inflammatory, and anti-cancer properties. Its ability to inhibit the NLRP3 inflammasome and up-regulate growth arrest and DNA damage-inducible alpha sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C17H24N2O5S |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
2-[3-(4-hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate |
InChI |
InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-16(19)7-6-12-10-15(21-5)13(18)11-14(12)20-4;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H |
InChI-Schlüssel |
NPOZDPAVPFLLCN-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C=C1OC)O)OC.C(#N)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


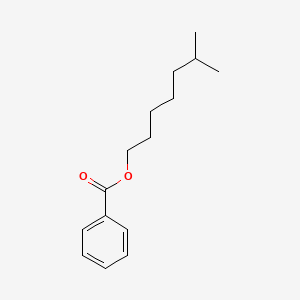
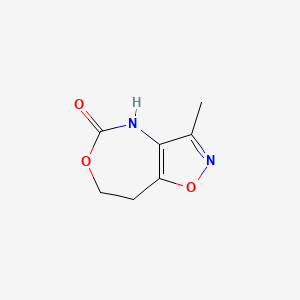
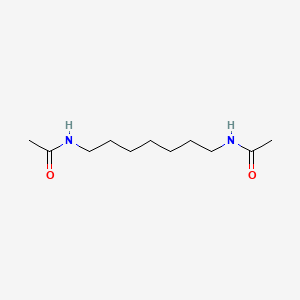
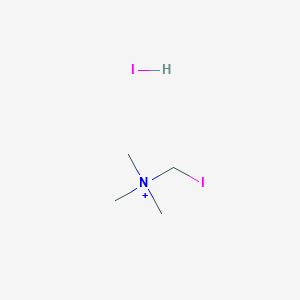
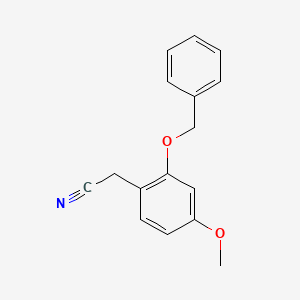

![[(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid](/img/structure/B12809314.png)
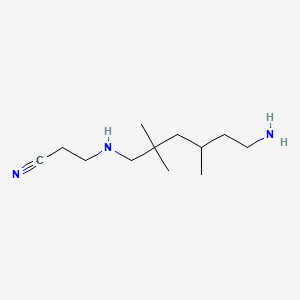
![Tetrahydrothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12809322.png)
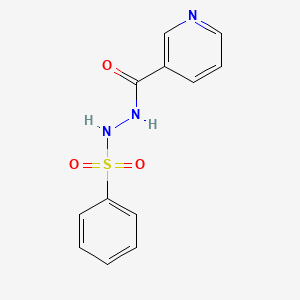
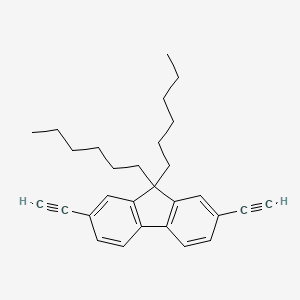
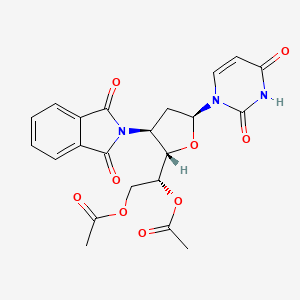
![[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12809358.png)
